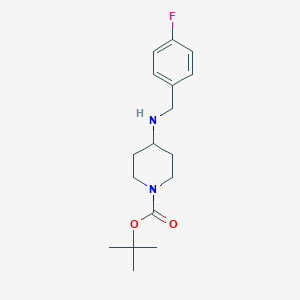

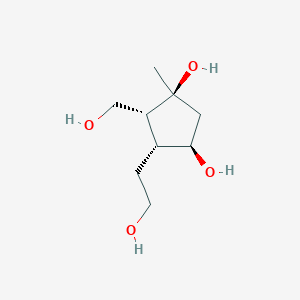

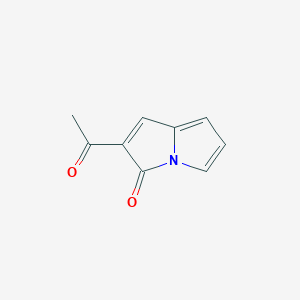

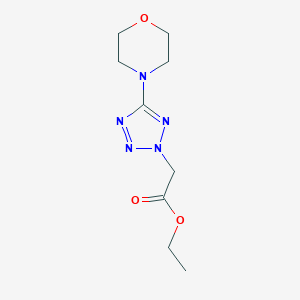

(R)-2-(1,2,3,4-四氢异喹啉-3-基)乙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives involves various methods including benign methodologies under ultrasound irradiation for improved yields and environmental benefits (Tiwari, Parvez, & Meshram, 2011), lipase-catalyzed kinetic resolution to prepare enantiomers (Paál, Forró, Fülöp, Liljeblad, & Kanerva, 2008), and various acid-catalyzed cyclization techniques to form hexahydroindoles and related structures (Juma, Adeel, Villinger, Reinke, Spannenberg, Fischer, & Langer, 2009).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives, including (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride, has been extensively studied. Crystallographic analyses have been used to establish the absolute configuration of enantiomers and to examine the stereochemistry of these compounds (Mondeshka, Angelova, Stensland, Werner, & Ivanov, 1992).

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives undergo various chemical reactions, including acid-catalyzed [4+2] cycloadditions to produce tetrahydroquinoline derivatives (Nomura, Kimura, Takeuchi, & Tomoda, 1978) and reactions with dichlorocarbene to form azirino[2,1-a]isoquinolines (Khlebnikov, Kostikov, Shklyaev, Aleksandrov, & Dormidontov, 1990).

Physical Properties Analysis

The physical properties of tetrahydroisoquinoline derivatives, including solubility, melting points, and crystal structure, are crucial for their application and handling. Studies have detailed these properties for various derivatives, providing insight into their behavior under different conditions (Marae, Bakhite, Moustafa, Abbady, Mohamed, & Mague, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of tetrahydroisoquinoline derivatives, are extensively researched. Notable reactions include decarboxylation processes and the formation of substituted isoquinoline derivatives under various conditions (Tachibana, Matsuo, & Yamada, 1968).

科学研究应用

癌症和中枢神经系统疾病的治疗潜力

包括(R)-2-(1,2,3,4-四氢异喹啉-3-基)乙酸盐酸盐衍生物在内的四氢异喹啉已经显示出在治疗应用中具有相当大的潜力。它们的抗癌特性得到了强调,尤其是随着FDA批准了曲贝特定(一种THIQ衍生物)用于治疗软组织肉瘤。这标志着抗癌药物发现的一个里程碑,突显了THIQ衍生物在肿瘤学中的潜力。此外,这些化合物已经被研究其神经保护属性,表明它们在预防帕金森症等神经退行性疾病中的适用性。THIQ衍生物的广泛治疗活性谱,为各种应用合成,突显了它们在癌症、中枢神经系统疾病以及潜在的疾病如疟疾、结核病和HIV的药物发现中的重要性(Singh & Shah, 2017)。

在酸化作业和环境应用中的作用

与(R)-2-(1,2,3,4-四氢异喹啉-3-基)乙酸盐酸盐相关的化合物的另一个有趣的应用是在环境领域,特别是在碳酸盐和砂岩地层的酸化作业中。已经探讨了在这些作业中使用有机酸以减轻使用盐酸(HCl)所带来的缺点,如高腐蚀速率和渗透性不足。研究表明,包括有机酸在内的较弱和不易腐蚀的化学品提供了一种可行的替代方案,提供了有关有机酸在这一背景下的进展、技术和问题的深入审查。这反映了THIQ相关化合物在制药以外的更广泛应用,延伸到环境工程和工业过程(Alhamad et al., 2020)。

药理学重要性的见解

异喹啉衍生物,包括(R)-2-(1,2,3,4-四氢异喹啉-3-基)乙酸盐酸盐,在现代治疗中逐渐突显了药理学重要性。这些化合物已经展示出广泛的生物活性,包括抗真菌、抗肿瘤、抗青光眼和抗阿尔茨海默病效果。Danao等人(2021年)的综述强调了这些化合物在通过利用其独特的化学结构开发强效、基于靶点的药物分子中发挥的关键作用,以解决几种危及生命的疾病。这篇综述提供了对异喹啉(ISOQ)化合物及其合成衍生物较少知名的生物潜力的全面概述,强调了它们对药理治疗应用的重要贡献(Danao et al., 2021)。

属性

IUPAC Name |

2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYPWAIQEURSFY-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC2=CC=CC=C21)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647453 |

Source

|

| Record name | [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride | |

CAS RN |

187218-03-7 |

Source

|

| Record name | [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)

![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)